Mogroside IIA1

Description

Properties

IUPAC Name |

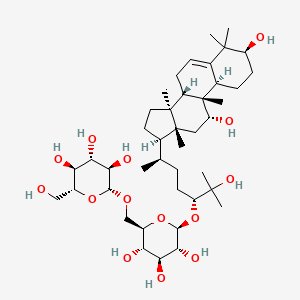

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(44)38(22,2)3)42(26,8)28(45)17-41(21,40)7)9-14-29(39(4,5)52)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26+,27+,28-,29-,30-,31-,32+,33+,34-,35-,36-,37+,40+,41-,42+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPTUAQJIALPLJ-NCHDIWMLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

801.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88901-44-4 | |

| Record name | Mogroside II-A1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088901444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MOGROSIDE II-A1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87ES958MJC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling Mogroside IIA1: A Technical Guide to its Discovery and Isolation from Siraitia grosvenorii

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of Mogroside IIA1, a triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. While present in smaller quantities compared to the major sweetening compound, Mogroside V, this compound has garnered scientific interest for its potential biological activities, including inhibitory effects against the Epstein-Barr virus early antigen.[1] This document details the experimental protocols for its extraction and purification, presents quantitative data, and visualizes key experimental workflows and related biological pathways.

Discovery and Context

This compound is a cucurbitane-type triterpenoid glycoside, part of a larger family of mogrosides that are the primary chemical constituents of Siraitia grosvenorii.[1][2] These compounds are responsible for the intense sweetness of the fruit, which has been used for centuries in traditional Chinese medicine.[3] The core structure of mogrosides is the aglycone mogrol, which is glycosylated at various positions to produce a diverse range of compounds, including this compound.[4] The total mogroside content in the dried fruit of S. grosvenorii is approximately 3.8%, with Mogroside V being the most abundant, constituting 0.8% to 1.3% of the fruit's weight.[2][4]

While much of the commercial focus has been on the high-intensity, zero-calorie sweetener Mogroside V, research has identified numerous other mogrosides, each with unique properties and potential therapeutic applications.[1][2] this compound is one such minor mogroside that has been isolated and characterized, with studies pointing towards its potential as an antiviral agent.[1]

Quantitative Data

The concentration of this compound in Siraitia grosvenorii is considerably lower than that of major mogrosides. The following table summarizes available quantitative data for mogrosides in the plant.

| Compound | Plant Part | Concentration/Yield | Method of Analysis |

| Total Mogrosides | Dried Fruit | 3.8% (w/w) | Gravimetric/HPLC |

| Mogroside V | Dried Fruit | 0.8% - 1.3% (w/w) | HPLC |

| This compound | Leaves (in a specific extract) | 15.7% of the extract | Chemical Analysis |

| Total Mogrosides | Dried Fruit (Flash Extraction) | 8.6% yield | Colorimetric Method |

| Mogroside V (in purified extract) | Dried Fruit | 34.43% of the extract | HPLC |

Note: Data is compiled from various sources and extraction/purification methods, leading to a range of reported values.[2][4][5]

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound, as a minor constituent, requires a multi-step purification process to separate it from the more abundant mogrosides and other phytochemicals. The following protocol is a composite methodology based on established techniques for the separation of mogrosides.

Step 1: Extraction of Total Mogrosides

This initial step is designed to efficiently extract the full spectrum of mogrosides from the dried fruit material.

-

Materials:

-

Dried and powdered Siraitia grosvenorii fruit

-

70% (v/v) Ethanol (B145695) in deionized water

-

Mechanical shaker or sonicator

-

Filter paper and Buchner funnel apparatus

-

Rotary evaporator

-

-

Protocol:

-

Macerate the powdered S. grosvenorii fruit with 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Agitate the mixture for 2 hours at 60°C using a mechanical shaker or sonicator to enhance extraction efficiency.

-

Separate the extract from the solid residue by vacuum filtration through a Buchner funnel.

-

Repeat the extraction process on the residue two more times with fresh 70% ethanol to ensure exhaustive extraction.

-

Combine the filtrates from all three extractions.

-

Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to yield a crude mogroside extract.

-

Step 2: Macroporous Resin Column Chromatography

This step serves to remove highly polar impurities such as sugars and salts, and to enrich the total mogroside fraction.

-

Materials:

-

Crude mogroside extract

-

Macroporous adsorbent resin (e.g., D101 or AB-8)

-

Chromatography column

-

Deionized water

-

Aqueous ethanol solutions (20%, 40%, 70% v/v)

-

-

Protocol:

-

Dissolve the crude extract in deionized water.

-

Pack the chromatography column with the macroporous resin and equilibrate with deionized water.

-

Load the dissolved crude extract onto the column.

-

Wash the column with 2-3 bed volumes of deionized water to remove unbound impurities.

-

Elute the column with a stepwise gradient of aqueous ethanol. Start with 20% ethanol to elute more polar compounds, followed by 40% ethanol, and finally 70% ethanol to elute the mogrosides.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the mogroside-rich fractions.

-

Pool the fractions containing the target mogrosides and concentrate using a rotary evaporator.

-

Step 3: Silica (B1680970) Gel Column Chromatography

This stage aims to separate the mogrosides based on their polarity, which is influenced by the number and position of their sugar moieties.

-

Materials:

-

Enriched mogroside fraction from Step 2

-

Silica gel (100-200 mesh)

-

Chromatography column

-

Solvent system (e.g., chloroform-methanol-water gradient)

-

-

Protocol:

-

Prepare a silica gel slurry in the initial mobile phase solvent and pack the chromatography column.

-

Adsorb the enriched mogroside fraction onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with a chloroform-methanol mixture and gradually increasing the proportion of methanol (B129727) and then adding water.

-

Collect fractions and analyze them by TLC or HPLC, comparing with a this compound standard if available.

-

Pool the fractions that show enrichment of a compound with the expected retention time of this compound.

-

Step 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The final step for obtaining high-purity this compound.

-

Materials:

-

Partially purified this compound fraction from Step 3

-

Preparative HPLC system with a C18 column

-

Mobile phase: Acetonitrile (B52724) and water (HPLC grade)

-

-

Protocol:

-

Dissolve the partially purified fraction in the initial mobile phase.

-

Develop a suitable gradient elution method. A typical starting point would be a linear gradient from 20% to 50% acetonitrile in water over 40 minutes.

-

Inject the sample onto the preparative C18 column.

-

Monitor the elution profile at a low UV wavelength (e.g., 203 nm) and collect the peak corresponding to this compound.

-

Confirm the purity of the collected fraction using analytical HPLC.

-

Lyophilize the pure fraction to obtain this compound as a white powder.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the isolation and purification of this compound from Siraitia grosvenorii.

Caption: Workflow for the isolation of this compound.

Potential Signaling Pathway Modulation

While the precise mechanism of this compound's inhibitory effect on the Epstein-Barr virus is yet to be fully elucidated, other mogrosides have been shown to modulate inflammatory signaling pathways. For instance, Mogroside V has been demonstrated to inhibit the Toll-like receptor 4 (TLR4)-MyD88 signaling pathway. This pathway is a key component of the innate immune response and its inhibition can lead to reduced inflammation.

Caption: Inhibition of the TLR4-MyD88 signaling pathway by Mogroside V.

Epstein-Barr Virus (EBV) Infection and Lytic Cycle - A Potential Target

This compound has been noted for its inhibitory effects on the Epstein-Barr virus early antigen. The early antigen is expressed during the lytic cycle of the virus, suggesting that this compound may interfere with viral replication. The exact mechanism is a subject for further investigation.

Caption: Potential inhibition point of this compound in the EBV lytic cycle.

Conclusion

The discovery and isolation of minor mogrosides like this compound from Siraitia grosvenorii present both a challenge and an opportunity for the development of new therapeutic agents. While the isolation requires a meticulous multi-step chromatographic process, the potential biological activities of these compounds warrant further investigation. This guide provides a foundational framework for researchers to undertake the isolation and further study of this compound, paving the way for a deeper understanding of its therapeutic potential.

References

- 1. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. maxapress.com [maxapress.com]

- 4. Mogroside - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of Mogroside IIA1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogroside IIA1 is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). As a member of the mogroside family of compounds, which are known for their intense sweetness and potential therapeutic applications, a thorough understanding of its physicochemical properties is essential for research and development. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of a key signaling pathway associated with the biological activities of mogrosides.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is critical for its handling, formulation, and application in various experimental and developmental settings.

| Property | Value | Source |

| Molecular Formula | C₄₂H₇₂O₁₄ | [1] |

| Molecular Weight | 801.01 g/mol | [1] |

| CAS Number | 88901-44-4 | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% (commonly available) | Commercial suppliers |

| Melting Point | Data not available for this compound. For the related Mogroside V, the melting point is approximately 193 °C (decomposes) | [2] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) at 100 mg/mL (124.84 mM). In vivo solvent system (example): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (≥ 2.5 mg/mL) | [1] |

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and identification of this compound.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound. The ESI-TOF mass spectrum for the isomeric Mogroside IIA2 showed a [M-H]⁻ ion at m/z 799.4817, which corresponds to the molecular formula C₄₂H₇₂O₁₄[3]. A similar result would be expected for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

This protocol describes the capillary method for determining the melting point of a solid compound.

Apparatus and Reagents:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

This compound sample (powdered)

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a moderate rate to approximately 20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

Determination of Solubility

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus and Reagents:

-

This compound sample

-

Selected solvents (e.g., water, ethanol, methanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a validated spectrophotometric method for quantification

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Seal the vial and place it on an orbital shaker or use a magnetic stirrer to agitate the mixture.

-

Maintain a constant temperature (e.g., 25°C or 37°C) and agitate the mixture until equilibrium is reached (typically 24-48 hours).

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Centrifuge the suspension to pellet the remaining solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated HPLC or spectrophotometric method.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a triterpenoid glycoside like this compound.

Apparatus and Reagents:

-

NMR spectrometer (e.g., 500 MHz or higher)

-

NMR tubes

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Dissolve an appropriate amount of this compound (typically 1-5 mg) in a suitable volume (e.g., 0.5-0.7 mL) of deuterated solvent in a clean, dry NMR tube.

-

Add a small amount of TMS as an internal reference (0 ppm).

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum, typically using a single-pulse experiment.

-

Acquire the ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise.

-

Process the spectra using appropriate software (e.g., Fourier transformation, phase correction, baseline correction).

-

Integrate the signals in the ¹H spectrum and reference the chemical shifts to TMS.

Mass Spectrometry (MS)

This protocol describes the use of Electrospray Ionization (ESI) Mass Spectrometry for the analysis of this compound.

Apparatus and Reagents:

-

Mass spectrometer with an ESI source (e.g., Q-TOF or Triple Quadrupole)

-

Syringe pump or HPLC system for sample introduction

-

This compound sample

-

Solvent for sample preparation (e.g., methanol, acetonitrile)

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent.

-

Introduce the sample into the ESI source via direct infusion using a syringe pump or by injection into an HPLC system coupled to the mass spectrometer.

-

Optimize the ESI source parameters, such as capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable and strong signal.

-

Acquire the mass spectrum in either positive or negative ion mode. For mogrosides, negative ion mode is often preferred, looking for the [M-H]⁻ or [M+formate]⁻ adducts.

-

If using a high-resolution mass spectrometer (e.g., TOF), determine the accurate mass to confirm the elemental composition.

-

If using a tandem mass spectrometer (MS/MS), select the precursor ion of interest and fragment it to obtain structural information.

Visualization of Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway: AMPK Activation by Mogrosides

Mogrosides have been shown to exert some of their biological effects, such as their anti-diabetic properties, through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[4][5][6] AMPK is a key cellular energy sensor that plays a central role in regulating metabolism.

Caption: Proposed activation of the AMPK signaling pathway by this compound.

Experimental Workflow: Determination of Physicochemical Properties

The logical flow for the comprehensive characterization of the physicochemical properties of a natural product like this compound is depicted below.

Caption: Workflow for physicochemical characterization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. iosrphr.org [iosrphr.org]

- 4. researchgate.net [researchgate.net]

- 5. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]

Elucidation and Confirmation of the Mogroside IIA1 Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogroside IIA1 is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1][2] As a member of the mogroside family of compounds, which are recognized for their intense sweetness and potential therapeutic properties, the precise structural characterization of each analogue is crucial for understanding its bioactivity and for quality control in natural product development. This technical guide provides a comprehensive overview of the methodologies employed in the structure elucidation and confirmation of this compound, including advanced spectroscopic techniques. While detailed experimental data for this compound is not extensively published, this guide presents the established workflows and includes representative data from closely related mogrosides to illustrate the analytical process.

Introduction to this compound

This compound is a naturally occurring, non-sugar sweetener belonging to the family of triterpene glycosides.[1] These compounds are the primary source of the characteristic sweetness of monk fruit, an herbaceous perennial vine of the Cucurbitaceae family.[1] Mogrosides, including this compound, are valued for their potential health benefits, which include antioxidant, antidiabetic, and anticancer activities.[1] The structural backbone of mogrosides is a tetracyclic triterpenoid aglycone known as mogrol (B2503665), which is glycosylated at various positions. The number and linkage of these sugar moieties significantly influence the sweetness and biological properties of the individual mogroside.

The chemical formula for this compound is C₄₂H₇₂O₁₄. Its structure consists of the mogrol aglycone with two glucose units attached. The elucidation of this precise structure relies on a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocols for Structure Elucidation

The structural determination of mogrosides like this compound follows a standardized workflow involving isolation and purification followed by spectroscopic analysis.

Isolation and Purification

A typical workflow for the isolation of this compound from the fruit of Siraitia grosvenorii is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules. For mogrosides, a suite of 1D and 2D NMR experiments is employed to determine the connectivity and stereochemistry of the molecule.

-

Sample Preparation: Typically, 1-5 mg of the purified mogroside is dissolved in a deuterated solvent such as methanol-d₄ (CD₃OD) or pyridine-d₅.

-

Instrumentation: Experiments are performed on a high-field NMR spectrometer, typically 500 MHz or higher.

-

1D NMR:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, crucial for establishing long-range connectivity and linking the sugar units to the aglycone.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is essential for determining the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, and its fragmentation patterns can help to confirm the structure, particularly the sequence and linkage of the sugar moieties.

-

Technique: High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is commonly used.

-

Ionization Mode: Negative ion mode is often preferred for mogrosides as it typically produces a strong deprotonated molecule [M-H]⁻.

-

High-Resolution MS (HRMS): Provides a highly accurate mass measurement, which is used to determine the elemental formula of the molecule.

-

Tandem MS (MS/MS): The [M-H]⁻ ion is isolated and fragmented to produce characteristic product ions. The fragmentation pattern reveals the loss of sugar units, which helps to confirm the glycosylation pattern.

Data Presentation: Structure Confirmation

NMR Spectroscopic Data

Table 1: ¹H and ¹³C NMR Data for the Aglycone Moiety of a Representative Mogroside (Mogroside IIA2 in CD₃OD)

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

| 1 | 38.9 | 1.45, m; 1.65, m |

| 2 | 27.5 | 1.85, m; 2.05, m |

| 3 | 89.9 | 3.25, dd (11.5, 4.5) |

| 4 | 39.9 | - |

| 5 | 56.5 | 1.05, d (10.5) |

| 6 | 20.1 | 1.50, m; 1.60, m |

| 7 | 34.5 | 1.40, m; 1.55, m |

| 8 | 40.9 | 1.50, m |

| 9 | 50.1 | - |

| 10 | 37.9 | 1.40, m |

| ... | ... | ... |

| 24 | 75.9 | 3.60, m |

| 25 | 71.9 | - |

| 26 | 29.5 | 1.25, s |

| 27 | 29.9 | 1.28, s |

| 28 | 28.9 | 0.90, s |

| 29 | 19.9 | 0.85, s |

| 30 | 16.9 | 0.82, s |

Table 2: ¹H and ¹³C NMR Data for the Glycosidic Moieties of a Representative Mogroside (Mogroside IIA2 in CD₃OD)

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

| Glc I | ||

| 1' | 105.1 | 4.45, d (7.8) |

| 2' | 75.2 | 3.20, m |

| 3' | 78.1 | 3.35, m |

| 4' | 71.5 | 3.28, m |

| 5' | 78.0 | 3.30, m |

| 6' | 62.7 | 3.68, m; 3.85, m |

| Glc II | ||

| 1'' | 104.9 | 4.50, d (7.5) |

| 2'' | 75.1 | 3.22, m |

| 3'' | 78.2 | 3.38, m |

| 4'' | 71.6 | 3.30, m |

| 5'' | 77.9 | 3.32, m |

| 6'' | 62.8 | 3.70, m; 3.88, m |

Data adapted from Prakash et al., IOSR Journal of Pharmacy, 2014.

Mass Spectrometric Data

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Mass (m/z) | Observed Mass (m/z) |

| [M-H]⁻ | 799.4844 | Data not available |

| [M+Na]⁺ | 823.4664 | Data not available |

Table 4: Tandem MS (MS/MS) Fragmentation of a Representative Diglycosidic Mogroside ([M-H]⁻)

| Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss | Interpretation |

| 799.5 | 637.4 | 162.1 | Loss of one hexose (B10828440) unit |

| 475.3 | 324.2 | Loss of two hexose units |

Biosynthetic Pathway and Structural Relationships

The biosynthesis of mogrosides originates from the cyclization of 2,3-oxidosqualene (B107256) to form the cucurbitadienol (B1255190) skeleton. This is followed by a series of oxidation and glycosylation steps catalyzed by specific enzymes. The structural relationship and biosynthetic progression from the aglycone mogrol to more complex mogrosides can be visualized as follows.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of chromatographic separation and advanced spectroscopic techniques. While the complete, published dataset for this compound remains elusive, the established methodologies for the mogroside family provide a clear and robust framework for its characterization. The combination of 1D and 2D NMR spectroscopy allows for the unambiguous assignment of all proton and carbon signals and the determination of the molecule's stereochemistry. High-resolution mass spectrometry and tandem MS experiments confirm the molecular formula and the glycosylation pattern. This comprehensive structural information is fundamental for the advancement of research into the biological activities of this compound and for its potential development as a therapeutic agent or natural sweetener. Further studies reporting the detailed spectroscopic data of this compound would be a valuable contribution to the field of natural product chemistry.

References

- 1. Cucurbitane glycosides from the fruits of Siraitia gros venorii and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]

Mogroside IIA1: A Technical Guide to its Natural Occurrence, Concentration, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogroside IIA1 is a cucurbitane-type triterpenoid (B12794562) glycoside, a class of compounds primarily found in the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. While not the most abundant of the mogrosides, this compound is a significant constituent of certain extracts and contributes to the overall phytochemical profile of this economically and medicinally important plant. This technical guide provides an in-depth overview of the natural occurrence and concentration of this compound, detailed experimental protocols for its extraction and quantification, and a visualization of its position within the broader mogroside biosynthetic pathway.

Natural Occurrence and Concentration

This compound is exclusively found in the fruit of Siraitia grosvenorii, a perennial vine of the Cucurbitaceae family native to Southern China. The fruit is renowned for its intense sweetness, which is primarily attributed to a complex mixture of mogrosides, with Mogroside V being the most abundant and well-known.

While specific concentrations of this compound in the raw fruit are not extensively documented in publicly available literature, it is considered one of the various mogrosides present. The concentration of individual mogrosides can vary depending on factors such as the maturity of the fruit and the specific cultivar.

However, a study on a specific extract of Siraitia grosvenorii, designated L-SGgly, revealed a significant concentration of this compound. This highlights that while it may be a minor component in the whole fruit, specific extraction and purification processes can yield extracts highly enriched in this compound.

Quantitative Data Summary

| Analyte | Matrix | Concentration | Analytical Method |

| This compound | Siraitia grosvenorii fruit extract (L-SGgly) | 15.7% | Chemical Analysis |

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of this compound from Siraitia grosvenorii fruit. These protocols are based on established methods for mogroside analysis and can be adapted for specific research needs.

Extraction of Total Mogrosides from Siraitia grosvenorii Fruit

This protocol describes a general method for obtaining a crude extract rich in mogrosides.

Materials and Reagents:

-

Dried Siraitia grosvenorii fruit

-

70% Ethanol (B145695) (v/v)

-

Filter paper

-

Rotary evaporator

Procedure:

-

Grind the dried Siraitia grosvenorii fruit into a fine powder.

-

Macerate the powdered fruit with 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature with occasional stirring.

-

Filter the mixture through filter paper to separate the extract from the solid residue.

-

Repeat the extraction of the residue two more times with fresh 70% ethanol to ensure maximum recovery of mogrosides.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude mogroside extract.

Purification of this compound using Column Chromatography

This protocol outlines a general approach for the purification of individual mogrosides from the crude extract.

Materials and Reagents:

-

Crude mogroside extract

-

Macroporous adsorbent resin (e.g., D101)

-

Deionized water

-

Ethanol (various concentrations, e.g., 20%, 50%, 80%)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Dissolve the crude mogroside extract in deionized water.

-

Load the aqueous solution onto a pre-equilibrated macroporous adsorbent resin column.

-

Wash the column with deionized water to remove polar impurities such as sugars and salts.

-

Elute the column with a stepwise gradient of increasing ethanol concentrations (e.g., 20%, 50%, 80%).

-

Collect fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or HPLC.

-

Pool the fractions containing this compound based on the chromatographic analysis.

-

Further purify the pooled fractions using preparative HPLC with a suitable stationary phase (e.g., C18) and mobile phase to isolate pure this compound.

Quantification of this compound by HPLC-ESI-MS/MS

This protocol provides a highly sensitive and selective method for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Procedure:

-

Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of calibration standards by serially diluting the stock solution.

-

Sample Preparation: Dissolve a known amount of the mogroside extract in the initial mobile phase composition and filter through a 0.22 µm syringe filter.

-

LC-MS/MS Analysis: Inject the prepared standards and samples into the LC-MS/MS system.

-

Quantification: Identify and quantify this compound based on its specific retention time and MRM transitions. Construct a calibration curve from the standard solutions to determine the concentration of this compound in the samples.

Biosynthetic Pathway and Experimental Workflow

The biosynthesis of mogrosides is a complex, multi-step enzymatic process that begins with the cyclization of 2,3-oxidosqualene. A series of oxidation and glycosylation steps, catalyzed by cytochrome P450 monooxygenases and UDP-glucosyltransferases respectively, leads to the diverse array of mogrosides found in Siraitia grosvenorii.

Figure 1: Simplified biosynthetic pathway of mogrosides.

The following diagram illustrates a typical experimental workflow for the extraction and analysis of this compound.

Figure 2: Experimental workflow for this compound.

Preliminary Bioactivity Screening of Mogroside IIA1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogroside IIA1 is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. As a member of the mogroside family of compounds, which are recognized for their intense sweetness and potential health benefits, this compound is a subject of interest for its pharmacological properties. While extensive research has been conducted on the bioactivities of the mogroside class as a whole—demonstrating antioxidant, anti-inflammatory, antidiabetic, and anticancer effects—specific data on this compound is more limited.[1][2]

Notably, this compound is also a metabolic product of other, larger mogrosides. For instance, studies have shown that Mogroside III is converted to this compound and the aglycone mogrol (B2503665) by human intestinal microbiota.[3] This metabolic conversion suggests that the biological effects observed after consumption of monk fruit extracts may be, in part, attributable to the bioactivity of this compound.

This technical guide provides an overview of the preliminary bioactivity screening of this compound, consolidating the available direct evidence and inferring potential activities based on studies of closely related mogroside compounds. Detailed experimental protocols and data are presented to facilitate further research and drug development efforts.

Anti-viral Activity: Epstein-Barr Virus Inhibition

The most specific bioactivity reported for this compound is its inhibitory effect against the Epstein-Barr virus (EBV) early antigen (EA).[1] EBV is a human herpesvirus linked to various malignancies, and the transition from its latent to lytic cycle is a key process in its pathogenesis. The expression of EBV Early Antigen is a hallmark of the initiation of this lytic cycle. Inhibition of EA is a critical target for antiviral therapies aimed at preventing viral replication and associated pathologies.

Data Presentation: this compound Anti-EBV Activity

| Compound | Bioactivity | Source |

| This compound | Inhibitory effects against the Epstein-Barr virus early antigen | [1] |

Further quantitative data such as IC50 values from the primary literature are required for a complete assessment.

Experimental Protocol: EBV Early Antigen (EA-D) Inhibition Assay

This protocol describes a general method for screening compounds for their ability to inhibit the expression of the EBV early antigen diffuse component (EA-D) in latently infected cells induced into the lytic cycle.

-

Cell Culture:

-

Culture Raji cells (a human Burkitt's lymphoma cell line latently infected with EBV) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Induction of EBV Lytic Cycle:

-

Seed Raji cells at a density of 4 x 10⁵ cells/mL in 24-well plates.

-

Induce the EBV lytic cycle by treating the cells with 12-O-tetradecanoylphorbol-13-acetate (TPA) at a final concentration of 20 ng/mL and sodium butyrate (B1204436) at a final concentration of 3 mM.

-

-

Compound Treatment:

-

Simultaneously with the inducers, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 50, 100 µM) dissolved in a suitable solvent like DMSO.

-

Include a vehicle control (DMSO) and a positive control inhibitor (e.g., acyclovir).

-

-

Incubation:

-

Incubate the treated cells for 48 hours at 37°C.

-

-

Immunofluorescence Staining:

-

After incubation, wash the cells with phosphate-buffered saline (PBS).

-

Prepare cell smears on glass slides and allow them to air-dry.

-

Fix the cells with a cold acetone:methanol (1:1) solution for 10 minutes at -20°C.

-

Wash the slides with PBS and block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

-

Incubate the cells with a primary antibody against EBV EA-D for 1 hour at 37°C.

-

Wash with PBS and incubate with a fluorescein (B123965) isothiocyanate (FITC)-conjugated secondary antibody for 1 hour at 37°C in the dark.

-

-

Quantification:

-

Mount the slides with a mounting medium containing DAPI for nuclear staining.

-

Observe the cells under a fluorescence microscope.

-

Count the number of EA-D-positive cells (green fluorescence) and the total number of cells (blue fluorescence) in at least five different fields.

-

Calculate the percentage of EA-D-positive cells. The inhibitory effect of this compound is determined by the reduction in this percentage compared to the vehicle control.

-

Mandatory Visualization

Antioxidant Activity (Inferred)

While no studies have reported the antioxidant activity of isolated this compound, mogroside-rich extracts have demonstrated significant radical-scavenging capabilities.[4][5] These extracts contain a mixture of mogrosides, including this compound. The antioxidant activity is often attributed to the ability of these compounds to neutralize reactive oxygen species (ROS).

Data Presentation: Antioxidant Activity of Mogroside-Rich Extracts

| Assay | Test Substance | Result | Source |

| DPPH Radical Scavenging | Mogroside Extract | IC₅₀: 1118.1 µg/mL | [5] |

| ABTS Radical Scavenging | Mogroside Extract | IC₅₀: 1473.2 µg/mL | [5] |

| Oxygen Radical Absorbance Capacity (ORAC) | Mogroside Extract | 851.8 µmol TE/g | [5] |

Note: The data above is for a mogroside extract and not purified this compound. IC₅₀ represents the concentration required to inhibit 50% of the radical activity. TE = Trolox Equivalents.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare a series of concentrations of this compound in methanol. Ascorbic acid is used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the this compound solution (or control) to 100 µL of the DPPH solution.

-

Shake the plate and incubate for 30 minutes in the dark at room temperature.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the this compound sample.

-

-

Data Analysis:

-

Plot the percentage of scavenging activity against the concentration of this compound to determine the IC₅₀ value.

-

Mandatory Visualization

Anti-inflammatory Activity (Inferred)

Studies on mixed mogrosides have shown potent anti-inflammatory effects. In lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, mogrosides were found to down-regulate the expression of key inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6).[6] This suggests that this compound may also possess anti-inflammatory properties.

Data Presentation: Anti-inflammatory Effects of Mogrosides

| Target Gene/Protein | Cell Line | Inducer | Effect of Mogrosides | Source |

| iNOS | RAW 264.7 | LPS | Down-regulation | [6] |

| COX-2 | RAW 264.7 | LPS | Down-regulation | [6] |

| IL-6 | RAW 264.7 | LPS | Down-regulation | [6] |

Experimental Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

-

Cell Culture:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C and 5% CO₂.

-

-

Cell Viability Assay (MTT):

-

Prior to the anti-inflammatory assay, determine the non-toxic concentration range of this compound on RAW 264.7 cells using the MTT assay to ensure that observed effects are not due to cytotoxicity.

-

-

NO Production Assay:

-

Seed RAW 264.7 cells (2.5 x 10⁵ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. A positive control (e.g., L-NAME) should be included.

-

After incubation, collect the cell culture supernatant.

-

-

Griess Assay:

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite. The inhibition of NO production is calculated relative to the LPS-stimulated control.

-

Mandatory Visualization

Anticancer Activity (Inferred)

The anticancer potential of the mogroside class of compounds has been investigated, with studies showing that mogroside extracts and specific mogrosides like Mogroside V can inhibit the growth of various cancer cell lines.[7][8] The mechanism often involves the induction of cell cycle arrest and apoptosis.[8] Given its structural similarity, this compound may share these properties.

Data Presentation: Anticancer Effects of Mogroside Extracts/Mogroside V

| Cell Line | Test Substance | Effect | Source |

| Pancreatic Cancer | Mogroside V | Inhibition of proliferation, induction of apoptosis | [7] |

| Bladder, Prostate, Breast, Lung, Liver Cancer | Mogroside Extract | Reduction in cell viability, G1 cell cycle arrest, apoptosis | [8] |

Experimental Protocol: Cell Viability (MTT) Assay

-

Cell Culture:

-

Culture a selected cancer cell line (e.g., PANC-1, pancreatic cancer) in the appropriate medium and conditions.

-

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

-

-

MTT Addition:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

-

-

Measurement and Analysis:

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

Mandatory Visualization

Conclusion

The preliminary bioactivity profile of this compound shows direct evidence of its potential as an anti-viral agent against the Epstein-Barr virus.[1] While specific data for other activities are currently lacking, its position as a key metabolite of other bioactive mogrosides and the strong pharmacological effects of mogroside-rich extracts suggest that this compound likely possesses antioxidant, anti-inflammatory, and anticancer properties.[3][5][6][8]

The experimental protocols and data presented in this guide serve as a foundation for researchers, scientists, and drug development professionals to further investigate the therapeutic potential of this compound. Future studies should focus on isolating pure this compound and performing comprehensive in vitro and in vivo screening to validate these inferred activities and elucidate its mechanisms of action. Such research is crucial for unlocking the full potential of this natural compound for pharmaceutical and nutraceutical applications.

References

- 1. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. ABC Herbalgram Website [herbalgram.org]

- 5. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activities of mogrosides from Momordica grosvenori in murine macrophages and a murine ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Scientists Discover Mogrosides Synthesis Pathway and Its Anti-tumor Effect----Chinese Academy of Sciences [english.cas.cn]

- 8. scivisionpub.com [scivisionpub.com]

Mogroside IIA1: A Key Metabolite in the Biotransformation of Mogrosides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mogrosides, the triterpenoid (B12794562) glycosides extracted from the fruit of Siraitia grosvenorii (Luo Han Guo), are renowned for their intense sweetness and are increasingly utilized as natural, non-caloric sweeteners. Beyond their gustatory properties, mogrosides and their metabolites are gaining attention for their potential pharmacological activities, including antioxidant, anti-inflammatory, and antidiabetic effects. Central to understanding their bioactivity is the metabolic fate of these compounds within the human body. This technical guide focuses on Mogroside IIA1, a significant metabolite formed from the biotransformation of other mogrosides, providing a comprehensive overview of its formation, relevant experimental protocols, and putative signaling pathways.

Metabolic Pathways of Mogrosides: The Emergence of this compound

The primary route of mogroside metabolism is through sequential deglycosylation by the human gut microbiota. Larger mogrosides, such as the predominant Mogroside V, are not readily absorbed in the upper gastrointestinal tract. Instead, they travel to the colon where resident bacteria enzymatically cleave the glucose moieties. This stepwise hydrolysis gives rise to a series of smaller mogroside metabolites and ultimately to the aglycone, mogrol (B2503665).

This compound has been identified as a key intermediate metabolite, particularly arising from the deglycosylation of Mogroside III. The human intestinal bacteria possess a potent capability to transform Mogroside III into this compound and subsequently into mogrol[1][2][3]. This biotransformation is a critical step in the overall metabolic cascade of mogrosides.

The general metabolic pathway from Mogroside V, the most abundant mogroside in Luo Han Guo, to this compound and mogrol is depicted below.

Metabolic pathway of Mogroside V to this compound.

Quantitative Analysis of Mogroside Metabolism

While the qualitative metabolic pathways of mogrosides are well-documented, quantitative data on the conversion rates, particularly for the formation of this compound, are limited in the available literature. However, kinetic studies on related mogroside biotransformations provide valuable insights into the efficiency of these deglycosylation steps. The following table summarizes available kinetic data for the conversion of Mogroside V to Mogroside IIIE by β-glucosidase, which serves as a proxy for the enzymatic degradation of mogrosides in the gut.

| Precursor Mogroside | Metabolite | Enzyme System | Rate Constant (k) (min⁻¹) | Half-life (t½) (min) | Time for Complete Conversion (min) | Reference |

| Mogroside V | Mogroside IIIE | Immobilized β-glucosidase | 0.017 | 41.1 | 120 | [3] |

| Mogroside V | (Deglycosylation) | Immobilized β-glucosidase | 0.044 | 15.6 | 60 | [3] |

Experimental Protocols

In Vitro Metabolism of Mogrosides by Human Intestinal Microbiota

This protocol outlines a general procedure for studying the metabolism of mogrosides using human fecal homogenates, simulating the conditions of the human colon.

1. Preparation of Fecal Slurry:

-

Collect fresh fecal samples from healthy human donors who have not consumed antibiotics for at least three months.

-

All subsequent steps should be performed under strict anaerobic conditions (e.g., in an anaerobic chamber with an atmosphere of 85% N₂, 10% H₂, and 5% CO₂).

-

Prepare a 10% (w/v) fecal homogenate by suspending the fecal sample in an anaerobic basal nutrient medium or phosphate-buffered saline (PBS).

-

Centrifuge the homogenate at a low speed (e.g., 1000 x g for 5 minutes) to remove large particulate matter. The supernatant serves as the fecal inoculum.

2. Anaerobic Incubation:

-

In the anaerobic chamber, add the mogroside of interest (e.g., Mogroside III) to the fecal inoculum to a final concentration (e.g., 50 µM).

-

Include a control group containing the fecal inoculum and the vehicle used to dissolve the mogroside (e.g., DMSO), but without the mogroside.

-

Incubate the mixtures at 37°C under anaerobic conditions for a specified period (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

3. Sample Processing and Analysis:

-

At each time point, withdraw an aliquot of the incubation mixture.

-

Terminate the enzymatic reactions by adding an equal volume of cold acetonitrile (B52724) or methanol.

-

Centrifuge the samples at a high speed (e.g., 10,000 x g for 10 minutes) to precipitate proteins and bacterial cells.

-

Analyze the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), to quantify the disappearance of the parent mogroside and the appearance of its metabolites, including this compound.

Workflow for in vitro mogroside metabolism study.

Signaling Pathways Modulated by Mogrosides

While direct studies on the signaling effects of this compound are limited, research on other mogrosides and mogroside-rich extracts provides strong indications of their biological activities. It is plausible that this compound, as a key metabolite, contributes to these effects.

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

Mogrosides and their aglycone, mogrol, have been identified as potent activators of AMP-activated protein kinase (AMPK)[4]. AMPK is a central regulator of cellular energy homeostasis. Its activation can lead to a range of beneficial metabolic effects, including the inhibition of glucose production in the liver, stimulation of glucose uptake in muscles, and suppression of lipid synthesis. The activation of hepatic AMPK signaling is believed to be a key mechanism behind the hypoglycemic and hypolipidemic activities of mogroside-rich extracts[5].

Putative activation of the AMPK signaling pathway.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

Chronic inflammation is a key factor in the pathogenesis of many metabolic diseases. Mogrosides have demonstrated anti-inflammatory properties, which are, at least in part, mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines and enzymes. Studies on Mogroside V and Mogroside IIIE have shown their ability to suppress the activation of the NF-κB pathway, leading to a reduction in inflammatory mediators[6][7].

Putative inhibition of the NF-κB signaling pathway.

Antioxidant Effects

Mogrosides have also been reported to possess antioxidant properties by scavenging free radicals and reducing oxidative stress[8][9][10]. Oxidative stress is implicated in the development and progression of various chronic diseases. The antioxidant activity of mogrosides may contribute to their overall health benefits.

Conclusion and Future Directions

This compound is a significant metabolite in the biotransformation of dietary mogrosides, formed through the deglycosylation of Mogroside III by the gut microbiota. While its formation is qualitatively understood, there is a clear need for quantitative studies to determine the precise conversion rates and kinetics. Furthermore, although the broader class of mogrosides exhibits promising bioactivities through the modulation of key signaling pathways like AMPK and NF-κB, direct experimental evidence for the specific effects of this compound is currently lacking. Future research should focus on isolating or synthesizing pure this compound to investigate its specific pharmacological effects and to elucidate its contribution to the overall health benefits attributed to the consumption of Luo Han Guo extract. Such studies will be invaluable for drug development professionals and scientists working to harness the therapeutic potential of these natural compounds.

References

- 1. [Biotransformation of mogroside III by human intestinal bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]

- 6. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Mogroside IIIE on isoproterenol-induced myocardial fibrosis through the TLR4/MyD88/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mogrosides extract from Siraitia grosvenori scavenges free radicals in vitro and lowers oxidative stress, serum glucose, and lipid levels in alloxan-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on the Sweet Taste Profile of Mogroside IIA1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogroside IIA1 is a triterpenoid (B12794562) glycoside and a constituent of the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1] Mogrosides are the primary compounds responsible for the intense sweet taste of monk fruit, which has been used for centuries in traditional Chinese medicine and more recently as a natural, non-caloric sweetener.[2] The sweet taste of these compounds is mediated by the human sweet taste receptor, a heterodimer of two G-protein coupled receptors, T1R2 and T1R3. As the food and pharmaceutical industries continue to seek sugar alternatives, a thorough understanding of the sweet taste profile of individual mogrosides is crucial for their potential application. This technical guide provides an in-depth overview of the foundational research concerning the sweet taste profile of this compound, including its physicochemical properties, comparative sweetness data with other mogrosides, detailed experimental protocols for its characterization, and the underlying signaling pathways of sweet taste perception.

Quantitative Data Summary

While specific quantitative data on the sweetness profile of this compound is not extensively available in peer-reviewed literature, its physicochemical properties have been documented. To provide a comparative context, the sweetness potencies of other well-characterized mogrosides are presented below. The intensity of sweetness among mogrosides varies significantly with the number and linkage of glucose units.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C42H72O14 | [1] |

| Molecular Weight | 801.01 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Initial Source | Siraitia grosvenorii (Swingle) C. Jeffrey ex Lu et Z. Y. Zhang | [1] |

Table 2: Comparative Sweetness Potency of Various Mogrosides

| Mogroside | Sweetness Potency (Relative to Sucrose) | Source |

| Mogroside V | 250 - 425x | [3] |

| Siamenoside I | ~563x (compared to 5% sucrose) | [2] |

| Mogroside IV | Similar to Mogroside V | [4] |

| Mogroside I & II | Similar to Sucrose (B13894) | [4] |

Note: The sweetness potency of high-intensity sweeteners can vary depending on the concentration and the food matrix.

Experimental Protocols

The characterization of the sweet taste profile of a compound like this compound involves a combination of sensory evaluation and in vitro cell-based assays. The following are detailed methodologies representative of the key experiments required.

Protocol 1: Sensory Evaluation of Sweetness Intensity

This protocol outlines a method for determining the sweetness intensity of this compound relative to sucrose using a trained sensory panel.

1. Panelist Selection and Training:

-

Recruit 10-12 individuals with prior experience in sensory evaluation.

-

Train panelists to identify and rate the intensity of sweet, bitter, sour, and metallic tastes using standard reference solutions (e.g., sucrose for sweet, caffeine (B1668208) for bitter).

-

Familiarize the panel with the specific taste profile of mogrosides, including any potential aftertastes.

2. Sample Preparation:

-

Prepare a stock solution of purified this compound in deionized water.

-

Create a series of dilutions of the this compound stock solution.

-

Prepare a range of sucrose reference solutions (e.g., 2%, 4%, 6%, 8%, 10% w/v in deionized water).

-

All samples should be presented at room temperature in coded, randomized order.

3. Evaluation Procedure:

-

Panelists should rinse their mouths with deionized water before and between samples.

-

Present 10 mL of each sample to the panelists.

-

Instruct panelists to taste the sample, hold it in their mouth for 5 seconds, and then expectorate.

-

Panelists rate the perceived sweetness intensity on a 15-cm line scale anchored with "no sweetness" and "extremely sweet." The sucrose reference solutions are used to calibrate the scale.

-

A break of at least 2 minutes should be taken between samples to minimize taste adaptation.

4. Data Analysis:

-

Measure the ratings from the line scale for each panelist and each sample.

-

Calculate the mean sweetness intensity for each concentration of this compound.

-

Plot the mean sweetness intensity versus the logarithm of the concentration to generate a dose-response curve.

-

Determine the concentration of this compound that provides an equivalent sweetness to a specific sucrose concentration (e.g., 5% sucrose) to calculate its relative sweetness potency.

Protocol 2: Cell-Based Functional Assay for T1R2/T1R3 Receptor Activation

This in vitro assay measures the ability of this compound to activate the human sweet taste receptor using a calcium imaging approach.

1. Cell Culture and Transfection:

-

Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine at 37°C in a 5% CO2 incubator.

-

Co-transfect the HEK293 cells with expression plasmids for human T1R2, T1R3, and a G-protein chimera (e.g., Gα16gust44) using a suitable transfection reagent (e.g., Lipofectamine 2000). The Gα16gust44 chimera couples the receptor activation to the release of intracellular calcium.

2. Calcium Imaging:

-

24 hours post-transfection, seed the cells onto 96-well black-walled, clear-bottom plates coated with poly-D-lysine.

-

After another 24 hours, wash the cells with a buffered salt solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., 4 µM Fluo-4 AM) in the buffered salt solution for 1 hour at 37°C.

-

Wash the cells to remove excess dye and add fresh buffer.

3. Compound Stimulation and Signal Detection:

-

Prepare serial dilutions of purified this compound in the assay buffer.

-

Use a fluorescence imaging plate reader (e.g., FLIPR or FlexStation) to measure the change in fluorescence intensity upon addition of the compound.

-

Record a baseline fluorescence for 10-20 seconds.

-

Add the this compound solutions to the wells and continue to record the fluorescence intensity for 2-3 minutes.

4. Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

-

Normalize the response to the maximum response elicited by a known agonist or to the baseline fluorescence (F), expressed as ΔF/F.

-

Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.

-

Calculate the EC50 value (the concentration that elicits a half-maximal response) using a non-linear regression analysis (e.g., sigmoidal dose-response).

Signaling Pathways and Experimental Workflows

Sweet Taste Signaling Pathway

The perception of sweet taste is initiated by the binding of a sweetener molecule to the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells. This binding event triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein, gustducin (B1178931). The activated α-subunit of gustducin stimulates phospholipase C-β2 (PLCβ2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration opens the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to membrane depolarization and the firing of action potentials. This signal is then transmitted to the brain via afferent nerve fibers, resulting in the perception of sweetness.

Caption: Sweet taste signaling pathway initiated by this compound.

Experimental Workflow for Cell-Based Assay

The following diagram illustrates the key steps in a typical cell-based functional assay to assess the activity of a sweetener on the T1R2/T1R3 receptor.

Caption: Workflow for a cell-based sweet taste receptor activation assay.

Conclusion

This compound is a key component of the sweet-tasting profile of monk fruit. While its fundamental physicochemical properties are known, there is a notable gap in the publicly available scientific literature regarding its specific quantitative sweet taste profile, such as its sweetness potency relative to sucrose and its efficacy in activating the T1R2/T1R3 receptor. The provided experimental protocols for sensory evaluation and in vitro cell-based assays offer a robust framework for generating these critical data. Further research focusing on the detailed sensory and molecular characterization of this compound will be invaluable for its potential development and application as a natural, non-caloric sweetener in the food, beverage, and pharmaceutical industries. Such studies will not only elucidate the structure-activity relationships within the mogroside family but also enable the formulation of sweetener blends with optimized taste profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Bibliometric analysis on the literature of monk fruit extract and mogrosides as sweeteners [frontiersin.org]

In Vitro Antioxidant Potential of Mogroside IIA1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mogrosides, the primary active compounds in the fruit of Siraitia grosvenorii, have garnered significant interest for their potential health benefits, including their antioxidant properties. This technical guide provides a comprehensive overview of the available in vitro antioxidant data for mogrosides, with a specific focus on assembling the context for understanding the potential of Mogroside IIA1. While direct quantitative data for this compound is not available in the current body of scientific literature, this document summarizes the antioxidant capacity of closely related mogrosides and mogroside extracts, providing a valuable reference for researchers. Detailed experimental protocols for key antioxidant assays are provided to facilitate further investigation into the antioxidant potential of specific mogrosides like this compound.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to readily detoxify these reactive intermediates results in oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Mogrosides, a group of cucurbitane-type triterpene glycosides, are the main sweetening components of the monk fruit (Siraitia grosvenorii). Beyond their intense sweetness, mogrosides have been reported to possess various biological activities, including antioxidant effects. This guide focuses on the in vitro antioxidant potential of these compounds, with the aim of providing a foundational understanding for the specific investigation of this compound.

Quantitative Antioxidant Data

While direct in vitro antioxidant data for this compound is not presently available in published research, the following tables summarize the antioxidant activities of a mogroside extract (MGE) and other individual mogrosides. This data provides a comparative baseline for the potential antioxidant capacity of this compound.

Table 1: Free Radical Scavenging Activity of Mogroside Extract (MGE)

| Assay | IC₅₀ (µg/mL) | Positive Control | IC₅₀ of Positive Control (µg/mL) |

| DPPH Radical Scavenging | 1118.1[1] | Ascorbic Acid | 9.6[1] |

| ABTS Radical Scavenging | 1473.2[1] | Trolox | 47.9[1] |

Table 2: Reactive Oxygen Species (ROS) Scavenging Activity of Individual Mogrosides

| Mogroside | Assay | EC₅₀ (µg/mL) |

| Mogroside V | Hydroxyl Radical (•OH) Scavenging | 48.44 |

| 11-oxo-mogroside V | Superoxide (B77818) Anion (O₂⁻) Scavenging | 4.79 |

| 11-oxo-mogroside V | Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 |

| 11-oxo-mogroside V | Hydroxyl Radical (•OH) Scavenging | 146.17 |

EC₅₀ represents the concentration at which 50% of the chemiluminescence intensity is inhibited.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. The following are detailed protocols for common in vitro antioxidant assays that can be employed to evaluate the potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations.

-

Reaction Mixture: In a microplate well or a cuvette, add 1 mL of the DPPH solution to 3 mL of the sample solution at different concentrations.

-

Incubation: Shake the mixture vigorously and allow it to stand in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the sample.

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.

-

Reaction Mixture: Add 10 µL of the sample at different concentrations to 190 µL of the diluted ABTS•+ solution in a 96-well microplate.

-

Incubation: Incubate the mixture in the dark at room temperature for 6 minutes.

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS radical scavenging activity is calculated using the formula:

Where A_control is the absorbance of the control (ABTS•+ solution without the sample) and A_sample is the absorbance of the sample.

-

IC₅₀ Determination: The IC₅₀ value is determined from a plot of scavenging activity against sample concentration.

Superoxide Radical (O₂⁻) Scavenging Assay

This assay is often performed using a chemiluminescence method where superoxide radicals are generated, and the antioxidant's ability to quench the chemiluminescence is measured.

Protocol:

-